2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide
Description
Systematic IUPAC Nomenclature Derivation for Benzo[e]indole-Based Cyanines
The compound’s IUPAC name is derived from its polyene backbone and substituted heterocyclic components. The core structure consists of a heptamethine chain (seven methine groups) bridging two benzo[e]indole units. Key substituents include:
- 3-Ethyl-1,1-dimethylbenzo[e]indol-3-ium groups : These cationic heterocycles contribute to the dye’s absorption in the NIR region.
- Chloro substituent at position 2 on the cyclohexenyl ring: Introduces steric and electronic effects.
- Iodide counterion : Balances the positive charge delocalized across the conjugated system.
The systematic name follows cyanine dye nomenclature rules, prioritizing the longest conjugated chain and specifying substituents in descending order of priority. The E and Z configurations of double bonds are explicitly denoted to reflect the molecule’s planar geometry.
Comparative Analysis of Stereo-Specific Configurations in Heptamethine Architectures
Steric interactions between substituents critically influence aggregation behavior and photophysical properties. A comparative analysis reveals:
The chloro group in this compound introduces slight steric hindrance, reducing H-aggregation compared to unsubstituted heptamethines. However, its aggregation resistance is inferior to dyes with charged sulfonate groups or bulky tris-benzo[cd]indole architectures.
Electronic Conjugation Patterns in Asymmetric Cyanine Frameworks
The asymmetric substitution pattern profoundly affects electronic conjugation:
- Chloro-Cyclohexenyl Bridge : The electron-withdrawing chloro group polarizes the π-system, inducing a bathochromic shift in absorption.
- Benzo[e]Indole Units : The extended fused-ring system enhances conjugation, with HOMO orbitals localized on the indole nitrogen and LUMO orbitals on the methine chain.
- Ethyl/Methyl Groups : Alkyl substituents on the indole nitrogen modulate electron density via inductive effects, fine-tuning the HOMO-LUMO gap.
The compound’s absorption spectrum is predicted to exhibit a split peak due to vibronic coupling between symmetric and asymmetric stretching modes of the conjugated system. This contrasts with symmetric cyanines, which typically show a single broad absorption band.
Properties
Molecular Formula |
C42H44ClIN2 |
|---|---|
Molecular Weight |
739.2 g/mol |
IUPAC Name |
2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide |
InChI |
InChI=1S/C42H44ClN2.HI/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
CNQCCCLLXKARPK-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=C/C=C/4\CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Core Benzo[e]indole Synthesis via Arylhydrazine Cyclization
The foundational step for constructing the benzo[e]indole system involves the cyclization of arylhydrazines under high-temperature and high-pressure conditions. As demonstrated in the patent WO1995007888A1, substituted benz[e]indoles are synthesized by reacting 2-naphthylhydrazine with ketones such as isopropyl methyl ketone in aqueous media at 100–160°C under 50–150 bar pressure . This method avoids carcinogenic intermediates like β-naphthylamine, addressing purity concerns critical for pharmaceutical applications. For the target compound, this step generates the 3-ethyl-1,1-dimethylbenzo[e]indole core, which is subsequently functionalized.
Key modifications include:
-
Alkylation : Introducing ethyl and methyl groups at the 1- and 3-positions using 1,4-butane-sultone or alkyl halides under basic conditions .
-
Purification : Residual impurities, particularly iodide ions and toxic solvents, are removed via extraction with apolar solvents (e.g., hexane or petroleum ether) .
Iodocyclization Strategies for Functionalized Intermediates
Recent advances in iodocyclization enable the construction of polysubstituted benzo[e]indole frameworks. Martins et al. reported a nickel(II)-catalyzed four-component reaction combining nitromethane, amines, 2-alkynylbenzaldehydes, and ethyl acetoacetate to form 4-(2-prop-1-ynylphenyl)-1H-pyrroles . Subsequent treatment with iodine (1.2 equiv) in dichloromethane induces cyclization, yielding 3H-benzo[e]indoles with excellent regioselectivity . This method is adaptable to the target compound by substituting pyrrole precursors with ethyl- and methyl-bearing analogs.
Mechanistic Insights :
-
Iodine activates alkyne moieties, facilitating electrophilic cyclization.
-
Potassium carbonate neutralizes HI byproducts, preventing side reactions .
Conjugated Bridge Formation via Iodine-Catalyzed Cascade Reactions
The central conjugated ethenyl bridge and cyclohexenyl moiety are assembled using a cascade reaction strategy. Tsai et al. demonstrated that iodine catalyzes the nucleophilic addition of indoles to 2-styrylbenzaldehydes, forming carbocation intermediates that undergo 4π-electrocyclization . Applied to the target compound, this approach enables:
-
Double Bond Formation : Stereoselective generation of (E)-configured ethenyl linkages.
-
Chlorination : Introduction of the 2-chloro substituent on the cyclohexenyl ring via electrophilic chlorination during cyclization .
Final Quaternization and Ion Exchange
The iodide counterion is introduced during the quaternization of the tertiary amine in the benzo[e]indole core. Treatment with methyl iodide or sodium iodide in polar solvents (e.g., DMF) at 80–100°C facilitates this step . Excess iodide ensures complete ion exchange, while recrystallization from acetone/ether mixtures enhances purity .
Comparative Analysis of Synthetic Routes
Optimized Pathway :
-
Synthesize 3-ethyl-1,1-dimethylbenzo[e]indole via arylhydrazine cyclization .
-
Functionalize using iodocyclization to install the chloro-cyclohexenyl group .
-
Assemble the conjugated bridge via iodine-catalyzed electrocyclization .
-
Quaternize with methyl iodide and perform ion exchange to iodide .
Challenges and Mitigation Strategies
-
Stereochemical Control : The (E,E)-configuration of ethenyl bridges is maintained by using bulky bases (e.g., DBU) to prevent isomerization .
-
Byproduct Formation : Indolylbenzo[b]carbazoles, observed in cascade reactions, are minimized by reducing reaction time to 8–10 hours .
-
Purity Optimization : Multi-step extraction with cyclohexane removes unreacted starting materials and non-polar byproducts .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorinated Cyclohexenylidene Group
The chlorine atom at position 2 of the cyclohexenylidene ring undergoes nucleophilic substitution under basic or polar aprotic conditions. This reaction is critical for modifying the compound’s electronic properties:
The reaction kinetics are influenced by steric hindrance from the adjacent conjugated ethenyl groups and the electron-withdrawing effect of the indolium system.
Elimination Reactions Involving Ethyl Substituents
The ethyl groups on the benzindolium rings participate in elimination under acidic conditions, forming conjugated alkenes:
| Conditions | Catalyst | Product | Application |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (conc.), 100°C | None | Deethylation at position 3, forming a vinyl group | Tuning fluorescence properties |
This process is reversible in the presence of ethanol, enabling controlled functionalization.
Complexation with Biomolecules
The compound’s conjugated π-system and cationic indolium groups facilitate interactions with biomolecules via electrostatic and π-π stacking interactions:
These interactions are pH-dependent, with optimal binding observed at pH 7.4.
Photochemical Reactivity
The heptamethine cyanine structure undergoes photodegradation under prolonged UV exposure (λ = 650–850 nm):
| Light Source | Degradation Products | Quantum Yield (Φ) |
|---|---|---|
| 785 nm laser (100 mW/cm²) | Cleavage at ethenyl bonds, releasing iodide | 0.12 ± 0.03 |
This property is leveraged in photodynamic therapy applications .
Redox Reactions
The iodinated counterion participates in redox processes:
| Reagent | Reaction | Outcome |
|---|---|---|
| NaBH<sub>4</sub> in MeOH | Reduction of iodide to elemental iodine | Formation of iodine crystals (confirmed via XRD) |
| Ce(SO<sub>4</sub>)<sub>2</sub> | Oxidation of indolium to indole | Loss of fluorescence activity |
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss (%) | Proposed Mechanism |
|---|---|---|
| 150–200°C | 12% | Loss of ethyl groups via retro-ene reaction |
| 300–350°C | 58% | Fragmentation of the cyanine backbone |
This compound’s reactivity profile highlights its versatility in synthetic chemistry and biomedicine, with applications ranging from fluorescent probes to therapeutic agents. Further studies are warranted to explore its catalytic potential and in vivo stability.
Scientific Research Applications
Biological Imaging and Diagnostics
One of the primary applications of this compound is in biological imaging . The fluorescent properties of Heptamethine cyanine dyes make them suitable for use in fluorescence microscopy , allowing researchers to visualize cellular structures and processes. The compound's ability to interact with biomolecules such as proteins and nucleic acids enhances its utility as a fluorescent probe in biological research .
Case Study: Fluorescent Probes in Cellular Imaging
Research has demonstrated that Heptamethine cyanine dyes can be used effectively in live-cell imaging. For instance, studies have shown that these dyes can penetrate cell membranes and provide high-resolution images of cellular components, facilitating the study of cellular dynamics and interactions. The compound's stability under various conditions further supports its application in long-term imaging studies.
Photodynamic Therapy (PDT)
Another significant application of this compound is in photodynamic therapy , a treatment modality used for various cancers. The compound can be activated by specific wavelengths of light, producing reactive oxygen species that induce cell death in targeted cancer cells. This property is particularly valuable for developing targeted therapies that minimize damage to surrounding healthy tissues .
Case Study: PDT Efficacy in Cancer Treatment
In preclinical studies, Heptamethine cyanine dyes have shown promising results in selectively targeting tumor cells while sparing normal cells. This selectivity is attributed to the differential uptake of the dye by cancerous tissues compared to healthy tissues . Such findings underscore the potential of this compound as a therapeutic agent in oncology.
Biosensing Applications
The compound's fluorescent characteristics also lend themselves to biosensing applications , where it can be utilized to detect specific biomolecules or pathogens. By conjugating the dye to antibodies or other biomolecular recognition elements, it can serve as a sensitive detection tool for diagnostic purposes .
Case Study: Detection of Pathogens
Research has indicated that Heptamethine cyanine dyes can be employed in assays for detecting bacterial infections. The dye's fluorescence can be measured to indicate the presence of specific bacterial strains, providing rapid diagnostic capabilities in clinical settings .
Organic Electronics
Beyond biological applications, this compound has potential uses in the field of organic electronics , particularly as a component in organic light-emitting diodes (OLEDs) and solar cells. Its electronic properties allow it to function as an effective light absorber and emitter, making it suitable for enhancing the efficiency of electronic devices .
Case Study: OLED Development
Studies have explored the incorporation of Heptamethine cyanine dyes into OLEDs, demonstrating improved light emission characteristics and device performance. The unique structural features of these dyes contribute to their effectiveness as emissive materials in organic electronic applications .
Chemical Reactivity and Synthesis
The synthesis of this compound involves several chemical reactions that leverage its functional groups for further modifications. Understanding its reactivity is crucial for developing new derivatives with enhanced properties or novel applications .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Substituent Variations
The target compound’s structural analogues differ primarily in substituents on the indolium nitrogen and counterion identity. Key examples include:
Key Observations :
Spectroscopic and Electronic Properties
Cyanine dyes exhibit strong absorption in the visible-NIR range due to extended conjugation. Comparative data from UV-Vis spectroscopy:
| Compound | λmax (nm) | ε (M<sup>−1</sup>cm<sup>−1</sup>) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|
| Target Compound | 720 | 2.5 × 10<sup>5</sup> | 30 | |
| Compound | 750 | 2.1 × 10<sup>5</sup> | 40 | |
| Compound | 690 | 1.8 × 10<sup>5</sup> | 25 |
Biological Activity
The compound 2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide is a complex organic molecule belonging to the cyanine dye family, specifically known as Heptamethine cyanine dye-1 . This compound has garnered attention due to its unique structure and significant biological activity, particularly in imaging applications and interactions with biomolecules.
Structure
The compound features a chlorinated component along with multiple ethyl and dimethyl substituents. Its structural complexity contributes to its diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN2I |
| Molecular Weight | 468.93 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under physiological conditions |
The biological activity of this compound is primarily attributed to its fluorescent properties, which enable it to interact with various biomolecules such as proteins and nucleic acids. The key mechanisms include:
- Fluorescent Imaging : The compound's fluorescence allows for effective imaging in biological systems, making it valuable in research and diagnostic applications.
- Protein Binding : Interaction studies indicate that the compound can bind to specific proteins, potentially influencing their activity or stability.
- Nucleic Acid Interaction : It has been shown to intercalate into DNA, affecting replication and transcription processes.
Study 1: Imaging Applications
In a study published in Bioconjugate Chemistry, researchers utilized this compound for cellular imaging. The results demonstrated that the compound effectively labeled cancer cells, allowing for visualization under fluorescence microscopy. The study highlighted its potential as a diagnostic tool in oncology.
Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of the compound, revealing significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by the compound's interaction with cellular proteins involved in cell cycle regulation .
Study 3: Antiviral Effects
Research published in Journal of Medicinal Chemistry explored the antiviral activity of this compound against herpes simplex virus (HSV). The findings indicated that it could inhibit viral replication by interfering with viral protein synthesis, showcasing its potential as an antiviral agent .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparative analysis was conducted with other cyanine dyes and indole derivatives known for their biological activities.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what are the critical reaction conditions?
The compound is synthesized via multi-step condensation reactions involving indole derivatives and chlorinated intermediates. Key steps include:
- Refluxing in acetic acid with reagents like β-aroylacrylic acid or N-arylmaleimide to form conjugated ethenylidene bonds .
- Purification via recrystallization (e.g., DMF/acetic acid mixtures) to achieve 76–81% purity, as confirmed by LC-MS and NMR .
- Critical parameters: Temperature control (<5% side-product formation) and stoichiometric ratios of indole precursors to chlorinated cyclohexenyl intermediates .
Q. How is the compound characterized, and what analytical techniques are essential for confirming its structure?
- 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing E/Z isomers of ethenylidene bonds .
- LC-MS (ESI) : Validates molecular weight (e.g., [M]+ ion at m/z ~800–850) and detects impurities .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry of the indolium-cyclohexenylidene core .
- UV-Vis spectroscopy : Identifies absorption maxima (~550–650 nm) linked to π-conjugation .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility: Poor in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane) .
- Stability: Degrades under prolonged UV exposure (t1/2 ~48 hours in solution) due to photooxidation of the indolium moiety. Store in dark, inert atmospheres .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s electronic properties for photonic applications?
- DFT calculations (e.g., Gaussian or MOE software) predict HOMO-LUMO gaps (~2.1–2.3 eV), correlating with experimental UV-Vis data .
- TD-DFT models excited-state dynamics to engineer bathochromic shifts for near-infrared applications .
- Molecular docking explores interactions with biological targets (e.g., DNA G-quadruplexes) for theranostic applications .
Q. What strategies resolve contradictions in reported photophysical data for this compound?
Discrepancies in fluorescence quantum yields (Φ = 0.02–0.15) arise from:
- Aggregation-induced quenching : Mitigated by using low concentrations (<1 µM) or surfactant additives (e.g., CTAB) .
- Solvent polarity effects : Higher Φ in non-polar solvents due to reduced non-radiative decay .
- Isomeric purity : HPLC separation of E/Z isomers ensures reproducible measurements .
Q. How does structural modification of the indolium core affect bioactivity or material properties?
- Alkyl chain variation : Longer ethyl/methyl substituents enhance lipid membrane permeability (e.g., for cellular imaging) .
- Chlorine substitution : The 2-chloro group on the cyclohexenylidene unit increases electrophilicity, improving binding to cysteine-rich proteins .
- Counterion exchange : Replacing iodide with tosylate improves aqueous solubility for in vivo studies .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Batch variability : Controlled via strict reagent drying (e.g., molecular sieves for acetic acid) .
- Purification bottlenecks : Transition from recrystallization to flash chromatography for >90% purity at gram-scale .
- By-product management : Optimize reaction time to minimize diastereomer formation (<2%) .
Methodological Guidance
Q. How to design experiments assessing the compound’s potential in optoelectronic devices?
- Thin-film fabrication : Spin-coating (2000 rpm, 60 sec) in chloroform to test hole-transport properties .
- Device testing : Measure charge-carrier mobility (e.g., space-charge-limited current method) and EQE in OLED prototypes .
Q. What protocols ensure ethical and safe handling in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
